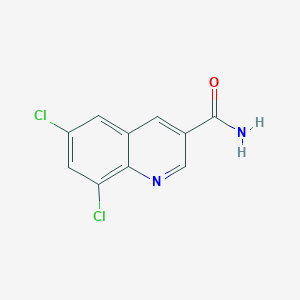
6,8-Dichloroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxamide typically involves the chlorination of quinoline derivatives followed by amidation. One common method includes the reaction of 6,8-dichloroquinoline with an appropriate amine under controlled conditions to form the carboxamide .
Industrial Production Methods: Industrial production of this compound often employs catalytic and non-catalytic amidation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
化学反応の分析
Types of Reactions: 6,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
科学的研究の応用
6,8-Dichloroquinoline-3-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-proliferative agent and kinase inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
作用機序
The mechanism of action of 6,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells . Additionally, it modulates the activity of natural killer cells, enhancing their cytotoxicity against tumor cells .
類似化合物との比較
3,7-Dichloroquinoline-8-carboxamide: Known for its pesticidal properties.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory effects.
Tasquinimod: Another quinoline-3-carboxamide with anti-angiogenic properties.
Uniqueness: 6,8-Dichloroquinoline-3-carboxamide stands out due to its dual role as an anti-proliferative agent and kinase inhibitor. Its unique structural features allow for selective targeting of cancer cells while minimizing toxicity to normal cells .
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC名 |
6,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15) |
InChIキー |
GNUTZJBJIVXTRW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


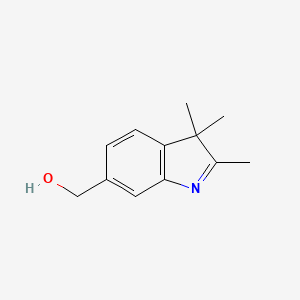
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
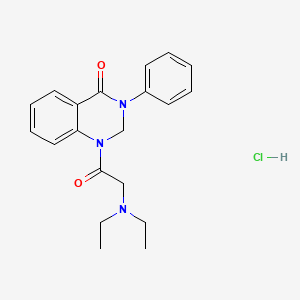


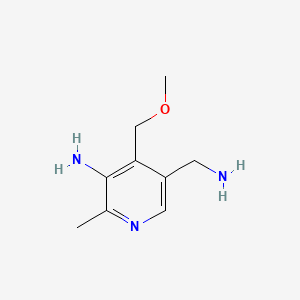
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
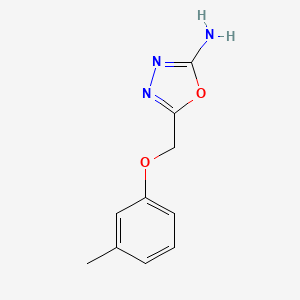


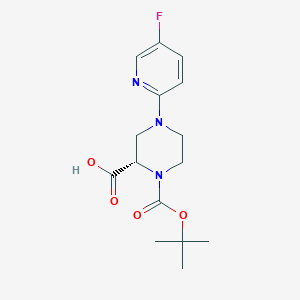
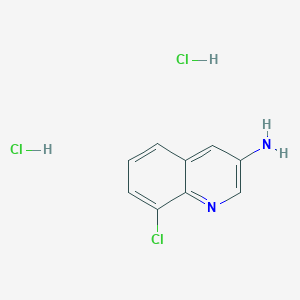
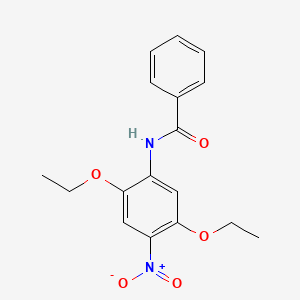
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
